REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](O)=[C:8]2[C:14]([CH3:15])=[N:13][N:12]([CH2:16][CH3:17])[C:9]2=[N:10][CH:11]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:21])=O>>[CH2:1]([O:3][C:4]([C:6]1[C:7]([Cl:21])=[C:8]2[C:14]([CH3:15])=[N:13][N:12]([CH2:16][CH3:17])[C:9]2=[N:10][CH:11]=1)=[O:5])[CH3:2]
|
Name
|
1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2C)CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 24.9 g
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus oxychloride is removed by means of vacuum distillation
|
Type
|
CUSTOM
|
Details
|
As soon as the phosphorus oxychloride has been removed
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
ADDITION
|
Details
|
It is treated with water
|
Type
|
FILTRATION
|
Details
|
filtered under suction (25 g., m.p. 70°-74°)
|
Type
|
CUSTOM
|
Details
|
The 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is recrystallized from cyclohexane, yield 22.8 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2C)CC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |